![molecular formula C22H32N4OS B1230763 1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
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Overview
Description
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Applications in Cancer Research
Synthesis and Anticancer Activity 1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea and its derivatives have been synthesized and investigated for their anticancer properties. A study by Siddig et al. (2021) highlighted the synthesis of urea and thiourea derivatives containing a benzimidazole group. These compounds demonstrated promising anticancer activity against breast cancer cell lines, with some inducing apoptosis through caspase-3/7 activation, suggesting their potential as therapeutic agents in cancer treatment (Siddig et al., 2021).
Molecular Structure and Characterization
Crystal Structure Analysis The crystal structure of related compounds has been analyzed to understand their conformation and molecular arrangement. Ozbey et al. (2001) conducted an X-ray crystallographic analysis of a related compound, providing detailed information on bond lengths, angles, and the overall molecular geometry. Such studies are crucial for confirming the predicted structure from chemical and spectral analysis and understanding the compounds' physical properties (Ozbey et al., 2001).
Biological and Antimicrobial Activities
Evaluation of Biological Activities These compounds have also been evaluated for their biological activities. For instance, some derivatives have been synthesized and tested for their antimicrobial properties against various bacterial and fungal pathogens, showcasing their potential in developing new antimicrobial agents (Rajanarendar et al., 2006). Similarly, the synthesis of benzothiazole derivatives and their evaluation for cytotoxicity against various cancer cell lines reveal the potential of these compounds in cancer therapy (Eshghi et al., 2019).
properties
Molecular Formula |
C22H32N4OS |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C22H32N4OS/c1-15-12-19-20(13-16(15)2)25-21(24-19)9-10-26(17-6-3-4-7-17)22(28)23-14-18-8-5-11-27-18/h12-13,17-18H,3-11,14H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
NKMVYFQPPRRHFR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCN(C3CCCC3)C(=S)NCC4CCCO4 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCN(C3CCCC3)C(=S)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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